Acrylamide/Bisacrylamide 37.5:1, 40% solution

Catalog No.
S6574154
CAS No.
1173018-90-0
M.F
C10H15N3O3
M. Wt
225.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylamide/Bisacrylamide 37.5:1, 40% solution

CAS Number

1173018-90-0

Product Name

Acrylamide/Bisacrylamide 37.5:1, 40% solution

IUPAC Name

prop-2-enamide;N-[(prop-2-enoylamino)methyl]prop-2-enamide

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

InChI

InChI=1S/C7H10N2O2.C3H5NO/c1-3-6(10)8-5-9-7(11)4-2;1-2-3(4)5/h3-4H,1-2,5H2,(H,8,10)(H,9,11);2H,1H2,(H2,4,5)

InChI Key

OCQZXMCGTAWGEQ-UHFFFAOYSA-N

SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C

Canonical SMILES

C=CC(=O)N.C=CC(=O)NCNC(=O)C=C

The exact mass of the compound Acrylamide/Bisacrylamide 37.5:1, 40% solution is 225.11134135 g/mol and the complexity rating of the compound is 225. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

    Electrophoresis

    This solution is used in electrophoresis, a technique used to separate DNA, RNA, or protein molecules based on their size and charge . The acrylamide/bisacrylamide solution is used to create a gel matrix, and the molecules are pulled through this matrix by an electric field. The smaller or more charged a molecule is, the faster it moves through the gel.

    Preparation of Stock Solutions

    The solution is also used for preparing gels using stock solutions with the most common cross-link ratios . This allows for the creation of gels with specific properties, such as porosity, which can be tailored to the needs of the experiment.

    Photopatterning

    It has been used as a precursor for polyacrylamide lid fabrication by photopatterning methods . This involves using light to pattern the acrylamide/bisacrylamide solution, creating a solid “lid” of polyacrylamide.

Acrylamide/Bisacrylamide 37.5:1, 40% solution is a widely used reagent in molecular biology, particularly for the preparation of polyacrylamide gels. This solution consists of acrylamide and its cross-linking agent, N,N'-methylenebisacrylamide (commonly referred to as bisacrylamide), in a specific ratio that facilitates the formation of gels with defined porosity. The 40% concentration indicates a high level of both acrylamide and bisacrylamide, which is essential for creating robust gels suitable for electrophoresis applications. The solution is typically prepared using ultra-pure water to ensure minimal contamination, which is critical for sensitive biological assays .

Acrylamide and bisacrylamide are neurotoxic and can cause severe health problems upon inhalation, ingestion, or skin contact [].

  • Toxicity:
    • Acrylamide: LD50 (oral, rat) = 177 mg/kg [].
    • Bisacrylamide: LD50 (oral, rat) = 805 mg/kg []. (LD50: Lethal Dose 50, the dose required to kill 50% of a test population).
  • Flammability: Acrylamide is moderately flammable [].
  • Reactivity: Can react with strong oxidizing agents [].

Safety Precautions

  • Wear gloves, eye protection, and protective clothing when handling the solution.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to local regulations.

The polymerization of acrylamide and bisacrylamide occurs through a vinyl addition mechanism initiated by free radicals. These radicals can be generated by various initiators, such as ammonium persulfate and tetramethylethylenediamine (TEMED). The process involves several steps:

  • Initiation: Free radicals are formed from ammonium persulfate, often accelerated by TEMED.
  • Propagation: The free radicals react with acrylamide monomers to form new radicals, leading to chain elongation.
  • Cross-linking: Bisacrylamide reacts with growing polymer chains, creating cross-links that enhance gel strength and stability.
  • Termination: The polymerization reaction ceases when most acrylamide monomers are consumed, resulting in a stable gel structure .

The synthesis of Acrylamide/Bisacrylamide 37.5:1 involves the following steps:

  • Preparation of Monomer Solution: A specific ratio of acrylamide and bisacrylamide is dissolved in ultra-pure water.
  • Degassing: The solution is degassed to remove oxygen, which can inhibit polymerization.
  • Initiation: Ammonium persulfate and TEMED are added to the solution under controlled conditions (pH between 8 and 9) to initiate polymerization.
  • Polymerization: The mixture is allowed to polymerize until a gel forms, which can then be used for various applications .

Acrylamide/Bisacrylamide 37.5:1 solutions are primarily used in:

  • Polyacrylamide Gel Electrophoresis (PAGE): For separating proteins and nucleic acids based on size and charge.
  • Molecular Biology Techniques: Including denaturing gradient gel electrophoresis (DGGE) for analyzing genetic material.
  • Biochemical Assays: As a medium for various bio

Research has demonstrated that polyacrylamide gels can interact with various biomolecules, influencing their migration during electrophoresis. Studies have shown that the presence of different cross-linking densities affects protein separation efficiency and resolution. Additionally, interactions between proteins and the gel matrix can be studied to understand protein folding and conformational changes under different conditions .

Similar Compounds: Comparison with Other Compounds

Several compounds share similarities with Acrylamide/Bisacrylamide in terms of their use in gel formation or molecular biology applications:

Compound NameComposition RatioKey Features
Acrylamide/Bisacrylamide 29:129:1Lower cross-link density; softer gels
Acrylamide/Bisacrylamide 19:119:1Higher porosity; suitable for larger molecules
N,N'-MethylenebisacrylamidePure bisacrylamideUsed solely as a cross-linking agent
Polyethylene glycolVariesNon-toxic alternative for certain applications

Acrylamide/Bisacrylamide 37.5:1 stands out due to its balanced ratio that provides optimal gel strength while maintaining adequate porosity for effective separation in electrophoresis applications . Its unique properties make it a preferred choice in many laboratory settings where precise control over gel characteristics is required.

Physical Description

Odorless whitish solid; [Bio-Rad Laboratories MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

225.11134135 g/mol

Monoisotopic Mass

225.11134135 g/mol

Heavy Atom Count

16

Related CAS

25034-58-6

General Manufacturing Information

2-Propenamide, N,N'-methylenebis-, polymer with 2-propenamide: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 11-23-2023

Explore Compound Types